2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a brominated and methoxylated phenyl group.
Preparation Methods
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-bromo-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Bromo-2,5-dimethoxyphenylboronic acid: A structurally related compound with different substituents on the phenyl ring.
2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Another brominated and methoxylated compound with a different heterocyclic structure. The uniqueness of this compound lies in its specific dioxaborinane ring structure, which imparts distinct reactivity and stability properties.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHSICYZJXROD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177217 | |
Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096994-85-1 | |
Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.